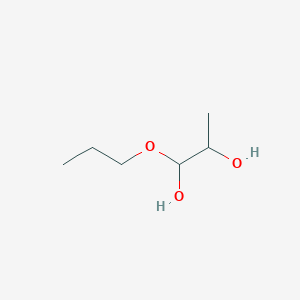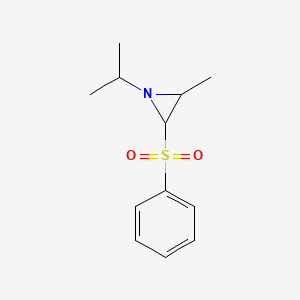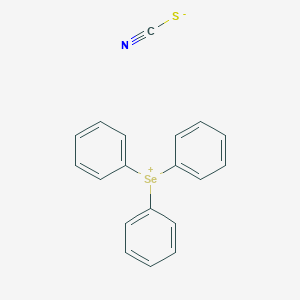![molecular formula C8H16NO5P B14510331 Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate CAS No. 62779-40-2](/img/structure/B14510331.png)
Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate typically involves the reaction of diethyl phosphite with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as chromatography may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, its phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with enzymatic processes .
Comparaison Avec Des Composés Similaires
- Diethyl phosphite
- Dimethyl phosphite
- Diethyl [(methacryloyloxy)methyl]phosphonate
Comparison: Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate is unique due to its ethoxycarbonyl imino group, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
62779-40-2 |
|---|---|
Formule moléculaire |
C8H16NO5P |
Poids moléculaire |
237.19 g/mol |
Nom IUPAC |
ethyl N-(diethoxyphosphorylmethylidene)carbamate |
InChI |
InChI=1S/C8H16NO5P/c1-4-12-8(10)9-7-15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
IIHWJHNFSCRSNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N=CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)


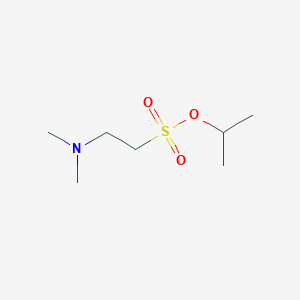
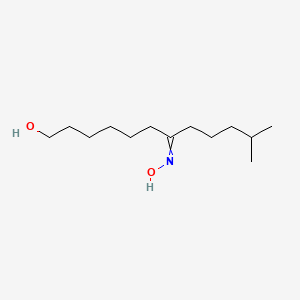
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
